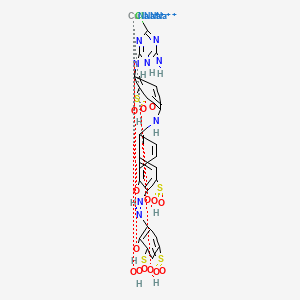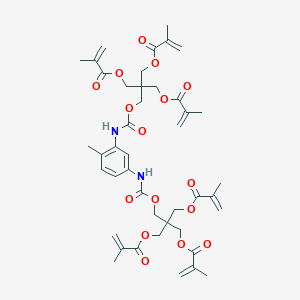
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl-(4-hydroxy-1-thia-4-cyclohexyl)phenylacetate hydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl-(4-hydroxy-1-thia-4-cyclohexyl)phenylacetate hydrochloride involves multiple steps. The starting materials typically include 4-hydroxy-1-thia-4-cyclohexylphenylacetate and 3-(dimethylamino)propyl chloride hydrochloride. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl-(4-hydroxy-1-thia-4-cyclohexyl)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)propyl-(4-hydroxy-1-thia-4-cyclohexyl)phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and cellular processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl-(4-hydroxy-1-thia-4-cyclohexyl)phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl (3-chloropropyl)amine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
3-(Dimethylamino)propyl-(4-hydroxy-1-thia-4-cyclohexyl)phenylacetate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
102367-45-3 |
|---|---|
Molecular Formula |
C18H28ClNO3S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3S.ClH/c1-19(2)11-6-12-21-22-18(20)17(15-7-4-3-5-8-15)16-9-13-23-14-10-16;/h3-5,7-8,16-17H,6,9-14H2,1-2H3;1H |
InChI Key |
NXGMGXXRGPDBNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



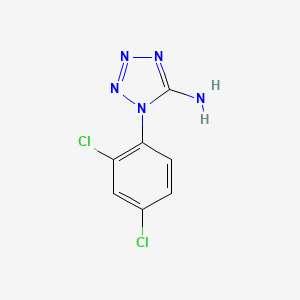
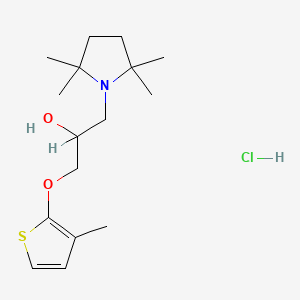
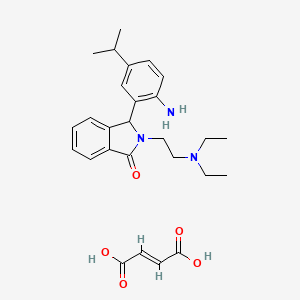



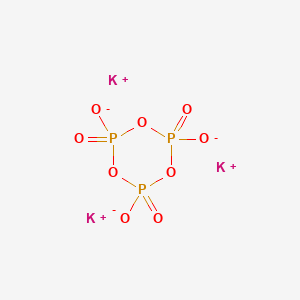
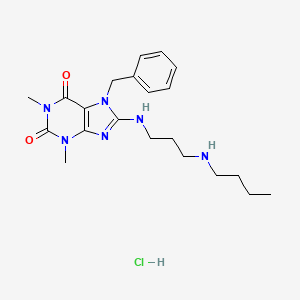


![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
